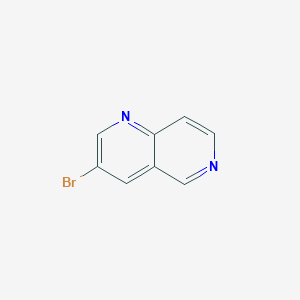

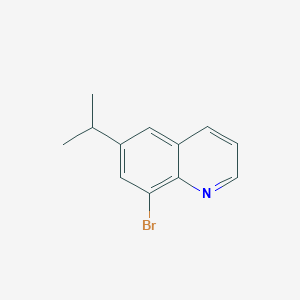

8-Brom-6-isopropyl-chinolin

Übersicht

Beschreibung

8-Bromo-6-isopropyl-quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 8-Bromo-6-isopropyl-quinoline, they do provide insights into similar compounds which can be used to infer certain aspects of its chemistry. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline discussed in the first paper suggests that the quinoline structure can be functionalized at the 8-position, which is also the case for 8-Bromo-6-isopropyl-quinoline . The second paper discusses 8-(n-bromo-R-alkoxy)quinoline derivatives, indicating that the 8-position is a reactive site for various substitutions, which may include an isopropyl group .

Synthesis Analysis

The synthesis of 8-(dimesitylboryl)quinoline involves the treatment of 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride . This method suggests that 8-Bromo-6-isopropyl-quinoline could potentially be synthesized through a similar lithiation process followed by the introduction of an isopropyl group. However, the exact synthesis of 8-Bromo-6-isopropyl-quinoline is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can participate in coordination with metal ions. In the case of 8-(dimesitylboryl)quinoline, the quinolinyl nitrogen atom coordinates with metal ions such as Cu(I), Ag(I), and Pd(II) . This coordination ability is likely retained in 8-Bromo-6-isopropyl-quinoline, given the structural similarity.

Chemical Reactions Analysis

The reactivity of 8-(dimesitylboryl)quinoline includes hydrolysis, leading to the formation of borinic acid and boronic acid derivatives, as well as coordination with various metal ions . The presence of the bromo substituent in 8-Bromo-6-isopropyl-quinoline suggests that it may also undergo similar reactions, such as palladium-catalyzed cross-coupling reactions, which are common for bromoarenes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-6-isopropyl-quinoline can be inferred from the properties of related compounds. For example, the 8-(n-bromo-R-alkoxy)quinoline derivatives show anodic-type inhibition behavior in corrosion studies, and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm . These properties suggest that 8-Bromo-6-isopropyl-quinoline may also exhibit similar adsorption characteristics and could potentially act as a corrosion inhibitor. The length of the hydrocarbon chain in the alkoxy group affects the inhibition efficiency, which may imply that the isopropyl group in 8-Bromo-6-isopropyl-quinoline could also influence its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antimalarielle Aktivität

8-Brom-6-isopropyl-chinolin wurde auf seine potenzielle Rolle bei der Entwicklung von Antimalariamitteln untersucht. Chinolinderivate sind bekannt für ihre antimalariellen Eigenschaften, und die Brom- und Isopropylsubstitutionen an dieser Verbindung könnten einzigartige Wechselwirkungen mit den biologischen Zielstrukturen im Malariaparasiten bieten. Die Forschung konzentriert sich auf die Synthese verschiedener Chinolinderivate und die Prüfung ihrer Wirksamkeit gegen verschiedene Stämme von Plasmodium, dem Erreger der Malaria .

Organische Synthese: Katalyseentwicklung

Im Bereich der synthetischen organischen Chemie dient this compound als Vorläufer für die Entwicklung von Katalysatoren. Diese Katalysatoren können in verschiedenen organischen Reaktionen eingesetzt werden, einschließlich solcher, die Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen bilden, die für die Herstellung komplexer organischer Moleküle von grundlegender Bedeutung sind .

Pharmakologie: Studien zur metabolischen Transformation

Die metabolische Transformation von Chinolinderivaten ist entscheidend für ihre Aktivierung in vivo. Studien mit this compound zielen darauf ab, zu verstehen, wie die Verbindung im Körper metabolisiert wird und wie sie modifiziert werden kann, um ihr pharmakologisches Profil zu verbessern .

Grüne Chemie: Entwicklung nachhaltiger Prozesse

Chinoline, einschließlich this compound, werden auf ihre Rolle in der grünen Chemie untersucht. Forscher entwickeln sauberere und nachhaltigere chemische Prozesse zur Synthese von Chinolinderivaten, die die Umweltbelastung der chemischen Produktion verringern könnten .

Arzneimittelentwicklung: Pharmakophorexplosion

Als Pharmakophor wird this compound auf sein Potenzial untersucht, als Kernstruktur im Arzneimittel-Design zu dienen. Seine Wechselwirkungen mit verschiedenen Enzymen und Rezeptoren werden untersucht, um festzustellen, wie es zur Herstellung neuer Medikamente mit verbessertem Wirkungs- und Sicherheitsprofil eingesetzt werden kann .

Industrielle Chemie: Anwendungen in der Materialwissenschaft

In der industriellen Chemie werden die strukturellen Eigenschaften von this compound auf Anwendungen in der Materialwissenschaft untersucht. Sein Potenzial, zur Entwicklung neuer Materialien mit spezifischen optischen oder elektrischen Eigenschaften beizutragen, ist Gegenstand laufender Forschung .

Zukünftige Richtungen

The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .

Eigenschaften

IUPAC Name |

8-bromo-6-propan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-8(2)10-6-9-4-3-5-14-12(9)11(13)7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCLLRYLXAGRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1)C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619070 | |

| Record name | 8-Bromo-6-(propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159925-41-4 | |

| Record name | 8-Bromo-6-(propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

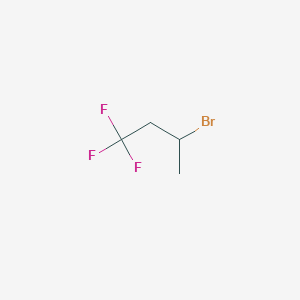

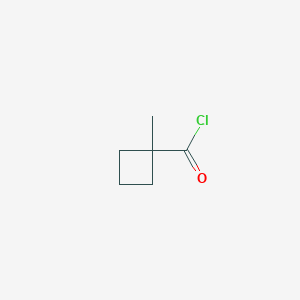

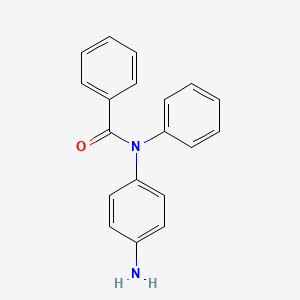

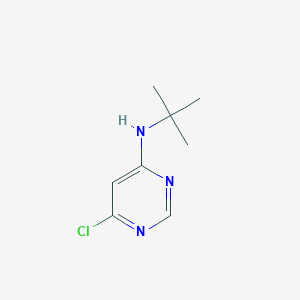

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)